molecular formula C12H8BrFINO2S B12436612 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

Cat. No.: B12436612
M. Wt: 456.07 g/mol
InChI Key: CSCUPDRPVWUVCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide typically involves an amidation reaction. The structure of the compound is confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions to yield the desired product. Industrial production methods may involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antitumor, and antiviral agent. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. This inhibition can result in the antibacterial, antitumor, and antiviral effects observed in various studies .

Comparison with Similar Compounds

3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide can be compared with other sulfonamide compounds such as SLC-0111, sulofenur, indisulam, and pozapanib. These compounds also exhibit a wide range of biological activities, including anticancer effects. this compound’s unique structure, which includes bromine, fluorine, and iodine atoms, may confer distinct properties and advantages in certain applications .

Properties

Molecular Formula

C12H8BrFINO2S

Molecular Weight

456.07 g/mol

IUPAC Name

3-bromo-N-(2-fluoro-4-iodophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8BrFINO2S/c13-8-2-1-3-10(6-8)19(17,18)16-12-5-4-9(15)7-11(12)14/h1-7,16H

InChI Key

CSCUPDRPVWUVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)I)F

Origin of Product

United States

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